4-(3-Iodobenzyl)morpholine

概述

描述

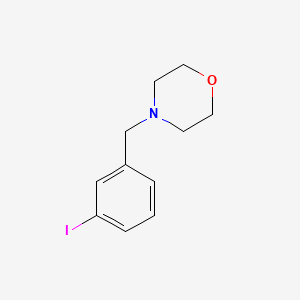

4-(3-Iodobenzyl)morpholine is an organic compound with the molecular formula C₁₁H₁₄INO. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-iodobenzyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodobenzyl)morpholine typically involves the reaction of morpholine with 3-iodobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反应分析

Sonogashira Coupling

4-(3-Iodobenzyl)morpholine undergoes Sonogashira coupling with terminal alkynes to form aryl alkyne derivatives. This reaction is critical for introducing carbon-carbon triple bonds into the morpholine scaffold.

Example Reaction

this compound reacts with trimethylsilyl (TMS)-acetylene under desilylation conditions, followed by coupling, to yield diphenylacetylene derivatives .

Key Conditions

-

Base: Potassium carbonate or triethylamine.

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature: 80–100°C.

Mechanistic Insight

The iodine atom acts as a leaving group, enabling oxidative addition of the Pd catalyst to the aryl iodide. Subsequent transmetallation with the alkyne and reductive elimination yield the coupled product .

Aminocarbonylation

Pd-catalyzed aminocarbonylation with carbon monoxide (CO) and amines converts the aryl iodide into amides. This reaction is valuable for late-stage functionalization in drug discovery .

Example Reaction

this compound reacts with CO and morpholine under visible-light-mediated conditions to form N-morpholinoamide derivatives .

Optimized Conditions

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Solvent: Benzene/water (9:1) or 2-methyltetrahydrofuran (2-MeTHF).

-

Light Source: Blue LEDs (450 nm).

Table 1: Representative Yields for Aminocarbonylation

| Substrate | Amine | Product | Yield (%) |

|---|---|---|---|

| Cyclohexyl iodide | Morpholine | Cyclohexyl(morpholino)methanone | 70 |

| 1-Iodoadamantane | Morpholine | Adamantyl(morpholino)methanone | 41 |

Epoxide Ring-Opening and Cyclization

This compound participates in Lewis acid-induced epoxide ring-opening reactions followed by cyclization to form heterocyclic compounds.

Example Pathway

-

Step 1 : Epoxide ring-opening with chiral methyl glycidate.

-

Step 2 : Cyclization using bromoacetyl bromide or carbonyl diimidazole (CDI) to yield morpholin-3-one or oxazolidinone derivatives .

Table 2: Biological Activity of Derived Compounds

| Compound | Target Enzyme (IC₅₀) | MIC (E. coli KAM3) |

|---|---|---|

| Oxazolidinone (S)-14 | LpxC (0.5 µM) | 4 µg/mL |

| Imidazolidinone 16 | LpxC (1.2 µM) | 8 µg/mL |

Computational Insights

DFT studies on analogous morpholine catalysts reveal that:

-

The carboxylic acid group in the catalyst is crucial for enantioselective proton transfer during Michael additions .

-

Transition states (e.g., TS2 ) exhibit ΔΔG‡ differences of 3–5 kcal/mol, favoring kinetically controlled (2R,3S) products .

Synthetic Challenges

科学研究应用

Medicinal Chemistry

4-(3-Iodobenzyl)morpholine serves as a crucial building block in the development of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its unique structure allows for modifications that can enhance biological activity and selectivity for specific targets.

- Case Study : In studies focusing on PI3K/MEK inhibitors, derivatives of morpholine, including those with iodine substitutions, have shown promising results in inhibiting cancer cell proliferation. Compounds derived from this class demonstrated nanomolar inhibition against PI3K isoforms, indicating their potential as therapeutic agents for cancer treatment .

Organic Synthesis

The compound acts as an intermediate in various organic synthesis processes, facilitating the construction of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it versatile for creating diverse chemical structures.

- Data Table : Comparison of Reactivity and Applications

| Compound | Type of Reaction | Application |

|---|---|---|

| This compound | Nucleophilic Substitution | Intermediate for pharmaceuticals |

| Benzylmorpholine | Reduction | Synthesis of morpholine derivatives |

| 4-(3-Bromobenzyl)morpholine | Halogen Exchange | Organic synthesis |

Proteomics Research

In proteomics, this compound is utilized to study protein interactions and functions. Its reactivity allows it to label proteins selectively, aiding in the understanding of protein dynamics and interactions within biological systems.

- Application Example : The iodine atom's unique properties enhance the compound's ability to participate in various biochemical assays, making it valuable for probing protein-ligand interactions.

作用机制

The mechanism of action of 4-(3-Iodobenzyl)morpholine is not well-documented. as a derivative of morpholine, it is likely to interact with biological targets through its morpholine ring. The iodine atom may also play a role in its reactivity and interaction with molecular targets .

相似化合物的比较

Similar Compounds

Morpholine: The parent compound, which lacks the 3-iodobenzyl group.

Benzylmorpholine: Similar to 4-(3-Iodobenzyl)morpholine but without the iodine atom.

4-(3-Bromobenzyl)morpholine: Similar structure but with a bromine atom instead of iodine.

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

生物活性

4-(3-Iodobenzyl)morpholine is an organic compound characterized by the molecular formula C₁₁H₁₄INO. As a derivative of morpholine, it possesses a unique structure that includes a 3-iodobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.

The synthesis of this compound typically involves the nucleophilic substitution reaction between morpholine and 3-iodobenzyl chloride, often facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions typically involve heating to promote yield and purity.

The precise mechanism of action for this compound is not extensively documented. However, it is hypothesized that the morpholine ring may interact with various biological targets, while the iodine atom could enhance reactivity and influence interactions with molecular targets.

Biological Activity

Research indicates that compounds similar to this compound have shown promising biological activities, particularly in antimicrobial and anticancer applications. For instance, derivatives of morpholine have been studied for their inhibitory effects on bacterial enzymes, showcasing significant antibacterial properties against strains such as E. coli and K. pneumoniae.

Case Studies

- Antimicrobial Activity : A study highlighted the antimicrobial properties of morpholine derivatives, including those with iodine substitutions. Compounds were tested for their minimum inhibitory concentration (MIC) against various bacterial strains, revealing effective inhibition at low concentrations .

- Enzyme Inhibition : Another research focused on the design and synthesis of morpholine-based inhibitors targeting bacterial enzymes. The structural modifications, including iodine substitution, were found to impact enzyme activity significantly, suggesting a potential role for this compound in drug development targeting resistant bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:

| Compound | Structure | Biological Activity |

|---|---|---|

| Morpholine | C₄H₉NO | Basic biological activity |

| Benzylmorpholine | C₉H₁₃NO | Moderate antibacterial properties |

| 4-(3-Bromobenzyl)morpholine | C₁₁H₁₄BrN0 | Similar activity to iodine derivative |

The presence of iodine in this compound is notable for enhancing its reactivity compared to bromine-substituted analogs, potentially leading to increased biological activity.

Research Findings

Recent studies have demonstrated that modifications to the morpholine structure can lead to varied biological activities:

- IC50 Values : In comparative studies, compounds with similar structures exhibited IC50 values indicating their potency against specific bacterial strains. For example, one derivative showed an IC50 value significantly lower than others tested, suggesting enhanced efficacy due to structural modifications .

- Structure-Activity Relationship (SAR) : The introduction of different substituents on the morpholine ring has been shown to alter the biological activity significantly. For instance, compounds with electron-withdrawing groups exhibited improved antibacterial properties compared to those without such modifications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Iodobenzyl)morpholine, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between morpholine and 3-iodobenzyl bromide under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base such as potassium carbonate. Optimization involves temperature control (70–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 morpholine to benzyl halide). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product . For structurally analogous morpholine derivatives, multi-step routes involving substitution, reduction, and protection strategies have achieved total yields >70% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound in research settings?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to confirm the morpholine ring (δ 2.4–3.8 ppm for N-CH2 groups) and aromatic protons (δ 7.0–7.5 ppm for the iodobenzyl group) .

- UV-Vis Spectrophotometry : Validate concentration in solution (λmax ~260–280 nm for iodinated aromatics) with calibration curves .

- HPLC : Use C18 columns with acetonitrile/water mobile phases (70:30 v/v) for purity analysis; retention times correlate with lipophilicity .

Advanced Research Questions

Q. How do researchers resolve contradictions in reaction outcomes when varying substituents on the benzyl group of morpholine derivatives?

- Methodological Answer : Systematic variation of substituents (e.g., halogen position, electron-withdrawing/donating groups) requires controlled kinetic studies and computational modeling (DFT) to assess steric/electronic effects. For example, 2-chloro-6-fluorobenzyl analogs show altered solubility (184 µM vs. 180 µM for unsubstituted derivatives) due to halogen interactions . Conflicting data on reaction yields may arise from competing pathways (e.g., oxidation to N-oxides), necessitating mechanistic probes like radical traps or isotopic labeling .

Q. What computational approaches are recommended for predicting the reactivity and stability of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For iodinated derivatives, the C-I bond’s polarizability dominates reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in biological matrices to assess stability; correlate with experimental metabolic half-lives .

- Docking Studies : Map interactions with biological targets (e.g., cytochrome P450 enzymes) using crystal structures (PDB IDs) to prioritize analogs for synthesis .

Q. What experimental strategies are employed to assess the metabolic stability of iodinated morpholine derivatives in biological systems?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate compounds with liver microsomes (human/rodent) and NADPH cofactors; monitor depletion via LC-MS/MS. For this compound, phase I metabolism (e.g., oxidative deiodination) may dominate .

- CYP Inhibition Screening : Use recombinant CYP isoforms (e.g., 2A13, 3A4) to identify enzyme-specific interactions. Competitive binding assays (IC50 values) guide structural modifications to reduce off-target effects .

Q. How should researchers handle conflicting crystallographic data when determining the solid-state structure of halogenated morpholine compounds?

- Methodological Answer :

- Multi-Software Validation : Cross-validate refinement results using SHELXL (for small molecules) and PHENIX (for twinned/macromolecular data). Discrepancies in iodobenzyl torsion angles may require disorder modeling or alternative space groups .

- High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to resolve heavy-atom (iodine) positions. Anomalous scattering techniques (e.g., SAD) can clarify ambiguous electron density .

Q. Data Contradiction Analysis

Q. How can researchers address discrepancies in reported solubility values for iodinated morpholine derivatives across studies?

- Methodological Answer : Standardize shake-flask assays (24-hour equilibration in PBS pH 7.4) to measure intrinsic solubility. For this compound, turbidity measurements (UV-Vis at 600 nm) and LC-MS quantification resolve conflicts arising from aggregation or impurities . Temperature control (±0.5°C) and degassing protocols minimize variability .

Q. Experimental Design Tables

属性

IUPAC Name |

4-[(3-iodophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOCSNJJTDANIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590428 | |

| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731812-03-6 | |

| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。